Cas no 80601-69-0 (2H-Pyran-2-one, 4-hydroxy-6-(3-pyridinyl)-)

2H-Pyran-2-one, 4-hydroxy-6-(3-pyridinyl)- structure
80601-69-0 structure
商品名:2H-Pyran-2-one, 4-hydroxy-6-(3-pyridinyl)-
CAS番号:80601-69-0
MF:C10H7NO3
メガワット:189.167482614517
CID:583584

2H-Pyran-2-one, 4-hydroxy-6-(3-pyridinyl)- 化学的及び物理的性質

名前と識別子

    • 2H-Pyran-2-one, 4-hydroxy-6-(3-pyridinyl)-
    • 4-hydroxy-6-(3-pyridinyl)-2H-pyran-2-one
    • 4-hydroxy-6-pyridin-3-ylpyran-2-one
    • 2,4-Pentadienoic acid, 3,5-dihydroxy-5-(3-pyridyl)-, δ-lactone (6CI)
    • 4-Hydroxy-6-(3-pyridinyl)-2H-pyran-2-one (ACI)
    • インチ: 1S/C10H7NO3/c12-8-4-9(14-10(13)5-8)7-2-1-3-11-6-7/h1-6,12H
    • InChIKey: HWOWEGAQDKKHDR-UHFFFAOYSA-N
    • ほほえんだ: O=C1C=C(O)C=C(C2C=CC=NC=2)O1

2H-Pyran-2-one, 4-hydroxy-6-(3-pyridinyl)- 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: 1,1′-Carbonyldiimidazole
リファレンス
Use of β-ketocarboxylic acids for syntheses of 6-substituted 4-hydroxy-2-pyrones and acyclic β-diketones
Ohta, Shunsaku; et al, Chemical & Pharmaceutical Bulletin, 1981, 29(10), 2762-8

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Hexane ;  30 min, reflux
リファレンス
Asymmetric Total Synthesis of ent-Pyripyropene A
Fuse, Shinichiro; et al, Chemistry - A European Journal, 2015, 21(26), 9454-9460

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Lithium diisopropylamide Solvents: Diethyl ether
1.2 heated
リファレンス
Synthesis, molecular targets, and antitumor activities of substituted tetrahydro-1-oxopyrano[4,3-b][1]benzopyrans and nanogels for drug delivery
Perchellet, Elisabeth M.; et al, Anti-Cancer Agents in Medicinal Chemistry, 2009, 9(8), 864-876

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  -20 °C; -20 °C → 0 °C; 2 h, 0 °C
1.2 Reagents: Water ;  0 °C; 12 h, 4 °C
リファレンス
Synthesis of the bis-potassium salts of 5-hydroxy-3-oxopent-4-enoic acids and their use for the efficient preparation of 4-hydroxy-2H-pyran-2-ones and other heterocycles
Schmidt, Dietmar; et al, Chemical Communications (Cambridge, 2006, (45), 4732-4734

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
1.2 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ;  -78 °C; 15 h, 0 °C
1.4 Reagents: Sodium bicarbonate ,  Ammonium chloride Solvents: Water ;  0 °C
2.1 Solvents: Hexane ;  30 min, reflux
リファレンス
Asymmetric Total Synthesis of ent-Pyripyropene A
Fuse, Shinichiro; et al, Chemistry - A European Journal, 2015, 21(26), 9454-9460

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  30 min, rt; 12 h, -20 °C
2.1 Reagents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  -20 °C; -20 °C → 0 °C; 2 h, 0 °C
2.2 Reagents: Water ;  0 °C; 12 h, 4 °C
リファレンス
Synthesis of the bis-potassium salts of 5-hydroxy-3-oxopent-4-enoic acids and their use for the efficient preparation of 4-hydroxy-2H-pyran-2-ones and other heterocycles
Schmidt, Dietmar; et al, Chemical Communications (Cambridge, 2006, (45), 4732-4734

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Carbon dioxide
2.1 Catalysts: 1,1′-Carbonyldiimidazole
リファレンス
Use of β-ketocarboxylic acids for syntheses of 6-substituted 4-hydroxy-2-pyrones and acyclic β-diketones
Ohta, Shunsaku; et al, Chemical & Pharmaceutical Bulletin, 1981, 29(10), 2762-8

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ;  30 min, -10 °C; 30 min, -10 °C; -10 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C → 0 °C; 10 min, 0 °C
1.3 Solvents: Tetrahydrofuran ;  3 h, 0 °C
1.4 -20 °C
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  30 min, rt; 12 h, -20 °C
3.1 Reagents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  -20 °C; -20 °C → 0 °C; 2 h, 0 °C
3.2 Reagents: Water ;  0 °C; 12 h, 4 °C
リファレンス
Synthesis of the bis-potassium salts of 5-hydroxy-3-oxopent-4-enoic acids and their use for the efficient preparation of 4-hydroxy-2H-pyran-2-ones and other heterocycles
Schmidt, Dietmar; et al, Chemical Communications (Cambridge, 2006, (45), 4732-4734

ごうせいかいろ 9

はんのうじょうけん
1.1 -
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ;  30 min, -10 °C; 30 min, -10 °C; -10 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ;  -78 °C → 0 °C; 10 min, 0 °C
2.3 Solvents: Tetrahydrofuran ;  3 h, 0 °C
2.4 -20 °C
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  30 min, rt; 12 h, -20 °C
4.1 Reagents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  -20 °C; -20 °C → 0 °C; 2 h, 0 °C
4.2 Reagents: Water ;  0 °C; 12 h, 4 °C
リファレンス
Synthesis of the bis-potassium salts of 5-hydroxy-3-oxopent-4-enoic acids and their use for the efficient preparation of 4-hydroxy-2H-pyran-2-ones and other heterocycles
Schmidt, Dietmar; et al, Chemical Communications (Cambridge, 2006, (45), 4732-4734

2H-Pyran-2-one, 4-hydroxy-6-(3-pyridinyl)- Raw materials

2H-Pyran-2-one, 4-hydroxy-6-(3-pyridinyl)- Preparation Products

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